N-Desmethyl regorafenib N-oxide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis and analysis of regorafenib and its metabolites, including N-desmethyl regorafenib N-oxide, involve complex biochemical pathways. The metabolism of regorafenib in humans leads to the formation of two major metabolites: M-2 (N-oxide) and M-5 (N-desmethyl N-oxide), which are pharmacologically active and contribute to the clinical activity of regorafenib. These metabolites exhibit systemic exposure at steady state similar to the parent compound in patients, suggesting significant roles in the drug's overall pharmacological profile (Zopf et al., 2010).
Molecular Structure Analysis
The molecular structure of N-desmethyl regorafenib N-oxide, like that of regorafenib, is designed to interact with various kinases through its diphenylurea core, which is essential for its inhibitory activity. The modification of the regorafenib molecule, through demethylation and oxidation to form N-desmethyl regorafenib N-oxide, likely alters its physical and chemical properties, which may influence its pharmacokinetic and pharmacodynamic profiles. The structural analysis would focus on the interactions of these metabolites with targeted kinases and the consequent effects on tumor growth and angiogenesis.
Chemical Reactions and Properties
The biotransformation of regorafenib involves oxidative reactions mediated by cytochrome P450 enzymes, leading to the formation of its active metabolites. These metabolic processes, including demethylation and N-oxidation, are crucial for the drug's detoxification and excretion. The chemical properties of N-desmethyl regorafenib N-oxide, including its solubility, stability, and reactivity, are determined by its molecular structure, which is characterized by the presence of functional groups conducive to forming hydrogen bonds and hydrophobic interactions with biological molecules (Gerisch et al., 2017).
Wissenschaftliche Forschungsanwendungen
Field
This application falls under the field of Oncology .
Summary of the Application
“N-Desmethyl regorafenib N-oxide” is used in the treatment of recurrent malignant glioma patients . The phase 2 Regorafenib in Relapsed Glioblastoma (REGOMA) trial indicated a survival benefit for patients with first recurrence of a glioblastoma when treated with the multikinase inhibitor regorafenib .
Methods of Application
Patients were characterized by histology, adverse events, steroid treatment, overall survival (OS), and MRI growth pattern . Regorafenib and its two active metabolites were quantified by liquid chromatography/tandem mass spectrometry in patients’ serum and cerebrospinal fluid (CSF) .
Results or Outcomes
The study retrospectively identified 21 patients mainly with IDH-wildtype glioblastomas who had been treated with regorafenib .
Application in Pharmacokinetics
Field
This application falls under the field of Pharmacokinetics .
Summary of the Application
The association between the pharmacokinetics and pharmacodynamics of regorafenib, a multiple tyrosine kinase inhibitor, remains unclear . This study assessed the trough plasma concentrations (C trough) of regorafenib and its N-oxide (M2) and N-oxide/desmethyl (M5) metabolites, and evaluated the associations among these levels, adverse events, and pharmacokinetic-related genetic polymorphisms in patients with metastatic colorectal cancer .
Methods of Application
The C trough levels of regorafenib and its metabolites were assessed in a single-center, prospective, observational study, 7 days after the initial treatment . The correlation between those values and adverse events was then examined . In addition, the genetic polymorphisms of ABCG2, SLCO1B1, and UGT1A9 were determined and evaluated for associations with the levels of regorafenib, M2, and M5 .
Results or Outcomes
The study showed that the C trough of regorafenib was associated with bilirubin increase, and also clarified for the first time that the C trough of M5 was significantly correlated with hypertension and severe rash .
Application in Inflammation Treatment
Field
This application falls under the field of Inflammation Treatment .
Summary of the Application
Regorafenib, which “N-Desmethyl regorafenib N-oxide” is a metabolite of, is used for the treatment of inflammation .
Methods of Application and Results or Outcomes
Unfortunately, the specific methods of application and the results or outcomes for this application are not detailed in the available resources .
Application in Drug Monitoring
Field
This application falls under the field of Drug Monitoring .
Summary of the Application
“N-Desmethyl regorafenib N-oxide” is monitored along with other drugs like sorafenib, regorafenib, and cabozantinib .
Results or Outcomes
The specific results or outcomes of this application are not detailed in the available resources .
Application in Treatment of Hepatocellular Carcinoma
Field
This application falls under the field of Hepatocellular Carcinoma Treatment .
Summary of the Application
Regorafenib is indicated for the treatment of patients with hepatocellular carcinoma (HCC) previously treated with sorafenib . As a metabolite of regorafenib, “N-Desmethyl regorafenib N-oxide” may also play a role in this treatment.
Methods of Application and Results or Outcomes
The specific methods of application and the results or outcomes for this application are not detailed in the available resources .
Application in Treatment of Metastatic Colorectal Cancer
Field
This application falls under the field of Metastatic Colorectal Cancer Treatment .
Summary of the Application
Regorafenib is indicated for the treatment of patients with metastatic colorectal cancer (CRC) who have been previously treated with fluoropyrimidine-, oxaliplatin- and irinotecan-based chemotherapy, an anti-VEGF therapy, and, if KRAS wild type, an anti-EGFR therapy . “N-Desmethyl regorafenib N-oxide”, being a metabolite of regorafenib, may also be involved in this treatment.
Methods of Application and Results or Outcomes
The specific methods of application and the results or outcomes for this application are not detailed in the available resources .
Safety And Hazards
“N-Desmethyl regorafenib N-oxide” should be handled with care to avoid exposure. It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Zukünftige Richtungen
The future directions of “N-Desmethyl regorafenib N-oxide” research could involve further investigation into its pharmacokinetics and therapeutic efficacy. For instance, one study suggests that monitoring the trough blood concentration of regorafenib and its metabolites, including “N-Desmethyl regorafenib N-oxide”, can predict treatment efficacy and the occurrence of skin toxicities .
Eigenschaften
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxidopyridin-1-ium-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF4N4O4/c21-14-3-1-10(7-13(14)20(23,24)25)27-19(31)28-16-4-2-11(8-15(16)22)33-12-5-6-29(32)17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,27,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEWXTSDCNCZOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=[N+](C=C3)[O-])C(=O)N)F)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl regorafenib N-oxide | |
CAS RN |
835621-12-0 | |
Record name | 2-Pyridinecarboxamide, 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=835621-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-DESMETHYL REGORAFENIB N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JAO521NBP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.